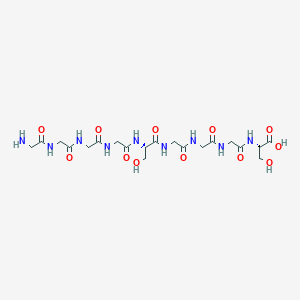
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine residues and two serine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process and allow for the large-scale production of peptides with high purity and yield. Optimization of reaction conditions, such as temperature, solvent, and coupling reagents, is crucial for efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or functional groups with appropriate coupling reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Applications De Recherche Scientifique
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The serine residues may play a role in binding to receptors or enzymes, while the glycine residues provide structural flexibility. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-serine: A simpler peptide with similar structural features.
Glycylglycyl-L-serine: Another peptide with additional glycine residues.
L-serylglycylglycyl-L-serine: A peptide with a different arrangement of glycine and serine residues.
Uniqueness
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is unique due to its extended sequence of glycine residues, which provides flexibility and potential for diverse interactions. The presence of two serine residues also allows for specific binding and reactivity, distinguishing it from simpler peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
459431-96-0 |
|---|---|
Formule moléculaire |
C20H33N9O12 |
Poids moléculaire |
591.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H33N9O12/c21-1-12(32)22-2-13(33)23-3-14(34)25-6-17(37)28-10(8-30)19(39)27-5-16(36)24-4-15(35)26-7-18(38)29-11(9-31)20(40)41/h10-11,30-31H,1-9,21H2,(H,22,32)(H,23,33)(H,24,36)(H,25,34)(H,26,35)(H,27,39)(H,28,37)(H,29,38)(H,40,41)/t10-,11-/m0/s1 |
Clé InChI |
NIDFFYQDQLKHFD-QWRGUYRKSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canonique |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)


![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
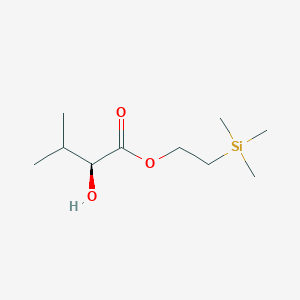
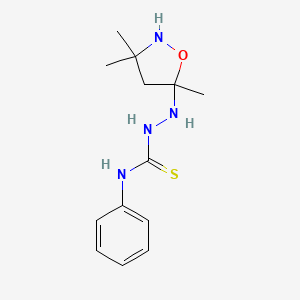
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
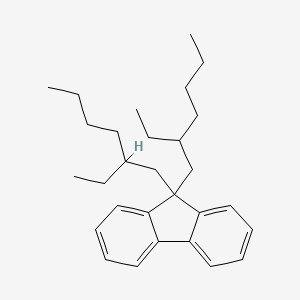
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

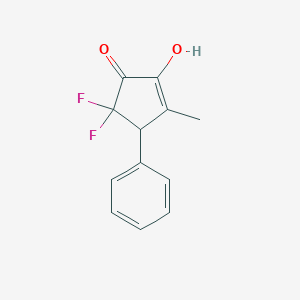
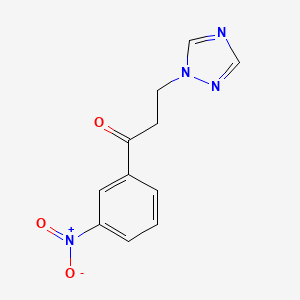
oxophosphanium](/img/structure/B14257939.png)
